4-nitro-1-phenyl-1H-imidazole
Overview
Description
4-Nitro-1-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of a nitro group and a phenyl group attached to the imidazole ring makes this compound particularly interesting for various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method involves the oxidation of imidazolines.
From Alpha Halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale synthesis using the Debus-Radziszewski method due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-Amino-1-phenyl-1H-imidazole.
Substitution: Halogenated derivatives of this compound.
Mechanism of Action
Target of Action
For instance, some imidazole derivatives show interactions with cytochrome P450 .
Mode of Action
Nitroheterocycles, a class of compounds that includes nitroimidazoles, may be reductively activated in hypoxic cells, and then undergo redox recycling or decompose to toxic products .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
The broad range of biological activities associated with imidazole derivatives suggests that they can have diverse effects at the molecular and cellular level .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.
Scientific Research Applications
4-Nitro-1-phenyl-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Nitroimidazole: Similar in structure but lacks the phenyl group.
5-Nitroimidazole: Similar in structure but the nitro group is positioned differently.
Metronidazole: A well-known antimicrobial agent that also contains a nitroimidazole moiety.
Uniqueness:
- The presence of both a nitro group and a phenyl group in 4-nitro-1-phenyl-1H-imidazole provides unique chemical properties that are not found in other similar compounds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity .
Properties
IUPAC Name |
4-nitro-1-phenylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-6-11(7-10-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGSGHUETRZQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565217 | |
Record name | 4-Nitro-1-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41384-83-2 | |
Record name | 4-Nitro-1-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cyano-cyano interactions in crystal structures of these compounds?
A1: Research has shown that cyano-cyano interactions play a crucial role in determining the crystal packing of 4-nitro-1-phenyl-1H-imidazole derivatives. In 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, for instance, antiparallel cyano groups engage in dipole-dipole interactions, leading to the formation of centrosymmetric dimers. [] These interactions, alongside weaker forces like C-H···O and C-H···N hydrogen bonds, contribute to the overall stability of the crystal lattice. []
Q2: How do substituents on the phenyl ring influence the crystal packing of these compounds?
A2: Introducing substituents on the phenyl ring can significantly alter the intermolecular interactions and thus the crystal packing. Comparing 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile with its 1-(4-chlorophenyl) counterpart reveals this influence. While the former exhibits cyano-cyano interactions as the dominant packing force, the latter displays C≡N···Cl-C halogen bonds connecting the dimers. [] This difference highlights the importance of substituent effects on the solid-state structure of these compounds.
Q3: What insights did charge density analysis provide about 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile?
A3: Experimental charge density analysis using the Hansen-Coppens multipole model provided valuable insights into the electronic structure of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile. [] The study confirmed the presence of a lateral electrostatic interaction between the antiparallel C≡N groups, supporting its role in crystal packing. [] Additionally, the research compared different experimental and theoretical models for calculating the molecular dipole moment and atomic charges, emphasizing the impact of chosen restraints on these electrostatic properties. []
Q4: How does the conformation of the methoxy group influence the crystal packing in 5-methoxy-2-methyl-4-nitro-1-phenyl-1H-imidazole?
A4: In 5-methoxy-2-methyl-4-nitro-1-phenyl-1H-imidazole, the methoxy group adopts a conformation nearly perpendicular to the imidazole ring. [] While an intramolecular C(methoxy)—H⋯O(nitro) interaction is present, the crystal packing is primarily driven by intermolecular C—H⋯N(imidazole) and C—H⋯O(nitro) hydrogen bonds. [] These interactions form a network that stacks the imidazole rings, highlighting how conformational flexibility influences intermolecular interactions and crystal packing.
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